1,4-Butanediol dimethacrylate is a chemical compound with the molecular formula and a molecular weight of approximately 226.27 g/mol. It is classified as a dimethacrylate, which indicates that it contains two methacrylate functional groups. This compound is commonly used in polymer chemistry, particularly in the formulation of resins and as a cross-linking agent in various applications.
The primary raw materials for synthesizing 1,4-butanediol dimethacrylate are 1,4-butanediol and methacrylic acid. The compound is produced through various synthetic routes that involve esterification reactions, with different catalysts and reaction conditions employed to optimize yield and purity.
1,4-Butanediol dimethacrylate falls under the category of acrylate and methacrylate compounds. It is utilized extensively in the production of polymers due to its ability to enhance mechanical properties and thermal stability.
The synthesis of 1,4-butanediol dimethacrylate can be achieved through several methods:
For instance, one synthesis route involves mixing specific amounts of methacrylic acid (approximately 85 g), 1,4-butanediol (28 g), hydroquinone as a polymerization inhibitor, and cyclohexane as a solvent. The mixture is heated to around 85 °C before adding HZSM-5 catalyst and raising the temperature to maintain it at about 125 °C until no further water is produced .
The molecular structure of 1,4-butanediol dimethacrylate consists of two methacrylate groups attached to a butanediol backbone. The structure can be represented as follows:
1,4-Butanediol dimethacrylate participates in various chemical reactions typical for methacrylates:
The polymerization process often involves initiators such as benzoyl peroxide or azobisisobutyronitrile, which generate free radicals that initiate the polymer chain growth from the methacrylate groups.
The mechanism of action for 1,4-butanediol dimethacrylate primarily revolves around its ability to cross-link polymers during polymerization:
This mechanism results in a three-dimensional network structure that enhances material properties such as strength and thermal stability.
Relevant data indicates that the compound exhibits good stability under proper storage conditions but can polymerize rapidly when exposed to moisture or UV light.
1,4-Butanediol dimethacrylate is widely used in various scientific applications:
The industrial synthesis of 1,4-Butanediol dimethacrylate (BDDMA) primarily employs esterification of 1,4-butanediol with methacrylic acid or transesterification with methyl methacrylate (MMA). Transesterification is favored due to milder conditions and higher yields. This reaction is equilibrium-limited, requiring in situ removal of methanol to drive completion.
Reactive distillation integrates reaction and separation, significantly enhancing BDDMA yield. Chinese Patent CN102030641B details a process where MMA and 1,4-butanediol undergo transesterification in a catalytic distillation column. Organic tin catalysts (e.g., dibutyltin dilaurate) are immobilized in the reaction zone, enabling continuous methanol removal and 98% BDDMA yield at 90°C. Korean Patent KR101522743B1 further optimizes this using calcium/lithium alkoxides or hydroxides, achieving 95% conversion in 4 hours at 80°C by suppressing etherification side reactions [1] [3].
Table 1: Catalyst Performance in BDDMA Transesterification
Catalyst Type | Reaction Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|
Dibutyltin dilaurate | 5 | 90 | 98 |
Lithium hydroxide | 4 | 80 | 95 |
Calcium methoxide | 6 | 85 | 93 |
Organic tin catalysts (e.g., dibutyltin oxide) offer high selectivity and non-corrosive properties. Their Lewis acidity facilitates methoxy group removal from MMA, accelerating transesterification kinetics. To prevent premature polymerization, composite inhibitors are essential. CN102030641B discloses blends of hydroquinone (HQ, 100–300 ppm) with tert-butylcatechol (200 ppm), which synergistically quench radicals at varying temperatures. This reduces polymerization to <1% during synthesis [1] [3].
In esterification routes, water formation shifts equilibrium backward. Azeotropic distillation using cyclohexane-water mixtures efficiently removes water. As reported in CN110668939, cyclohexane forms a low-boiling azeotrope (b.p. 79°C) with water, allowing continuous separation via a Dean-Stark trap. This method achieves 98.83% BDDMA yield from methacrylic acid and 1,4-butanediol, with residual water content <0.05% [2].
Temperature profiling is critical for balancing reaction rate and selectivity. Below 85°C, kinetics are impractically slow, while above 125°C, polymerization dominates. A two-step protocol is optimal:
Table 2: Temperature Impact on BDDMA Synthesis
Temperature Regime | Reaction Rate (h⁻¹) | Byproduct Formation | BDDMA Purity (%) |
---|---|---|---|
70–85°C | 0.15 | Negligible | 85–90 |
85–110°C | 0.42 | <3% ethers | 92–95 |
110–125°C | 0.68 | 5–8% polymers | 98–99 |
Post-reaction mixtures contain unreacted MMA, cyclohexane, and oligomers. Vacuum distillation (0.03–0.06 MPa) at 75–80°C separates BDDMA (b.p. 132–134°C at 0.5 mmHg) from low-boiling impurities. This step recovers >95% cyclohexane for reuse and isolates BDDMA as a light-yellow liquid with 98.5% purity [1] [8].
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